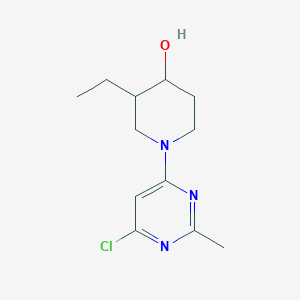

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXRMFVMRXVFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol, also known by its CAS number 2098011-63-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol is with a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to piperidine demonstrate significant anticancer activities. For instance, derivatives of piperidin have been shown to reduce the growth of various hematological cancer cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax .

Table 1: Summary of Biological Activities

The mechanism through which 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol exerts its effects may involve interaction with specific protein targets. Molecular docking studies have suggested that the compound can bind effectively to various proteins associated with cancer progression . This binding affinity is crucial for developing targeted therapies.

Case Studies

In a study assessing the effects of piperidine derivatives on cancer cell lines, several compounds were evaluated for their cytotoxicity against multiple myeloma and acute myeloid leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents .

Case Study: Piperidine Derivatives in Cancer Treatment

A series of synthesized piperidine derivatives were tested against H929 (Multiple Myeloma) and MV-4-11 (Acute Myeloid Leukemia) cell lines. The findings highlighted that modifications in the chemical structure enhanced solubility and biological activity.

Pharmacokinetics and ADMET Properties

Computational studies have been conducted to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol. These studies are essential for understanding the drug-like characteristics of the compound and its suitability for further development as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- Thiourea derivatives (e.g., 1-(6-chloro-2-methylpyrimidin-4-yl)thiourea) exhibit stronger hydrogen-bonding capacity but may face stability issues in vivo .

Piperidine/Ring-Modified Analogues

Key Observations :

- The ethyl group at C3 of the piperidine in 1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to smaller analogs like pyrrolidine derivatives .

- Carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid) offer distinct reactivity but lack the hydroxyl group’s hydrogen-bonding versatility .

Preparation Methods

Pyrimidine Intermediate Preparation

The 6-chloro-2-methylpyrimidin-4-yl moiety is usually synthesized through classical pyrimidine ring construction methods or obtained commercially. The chloro substituent at position 6 activates the pyrimidine ring for nucleophilic substitution.

Piperidin-4-ol Derivative Synthesis

The piperidin-4-ol core with an ethyl substituent at the 3-position is prepared via reduction or functional group transformations of piperidin-4-one derivatives. For example, reduction of 3-ethylpiperidin-4-one under catalytic hydrogenation or sodium borohydride conditions yields the corresponding 3-ethylpiperidin-4-ol.

A representative reduction procedure involves dispersing the piperidin-4-one intermediate with palladium on carbon catalyst in methanol, followed by gradual addition of sodium borohydride at reflux temperature for several hours (e.g., 3 hours). After filtration and solvent removal, the product is extracted and purified, often by silica gel chromatography, to obtain the piperidin-4-ol derivative in moderate yields (~50%).

Coupling Reaction

The key step is the nucleophilic substitution of the 6-chloropyrimidine with the piperidin-4-ol nucleophile. Typical conditions include:

- Dissolution of the 6-chloro-2-methylpyrimidine in an aprotic solvent such as dichloromethane or methanol.

- Addition of the piperidin-4-ol derivative under stirring, sometimes with a base to neutralize the generated acid.

- Reaction at ambient or slightly elevated temperatures for several hours.

- Workup involving extraction, drying, and chromatographic purification to isolate 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol.

In some protocols, acid-base adjustments are performed post-reaction to optimize yield and purity, for example, adjusting pH to 8-9 using sodium carbonate solution.

Purification and Characterization

The crude product is purified by silica gel column chromatography using suitable eluents (e.g., ethyl acetate/dichloromethane mixtures). The purified compound is characterized by LCMS, NMR spectroscopy, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-chloro-2-methylpyrimidine (commercial or synthesized) | Pyrimidine intermediate preparation | N/A | Starting material |

| 2 | 3-ethylpiperidin-4-one + Pd/C + NaBH4 in MeOH, reflux 3 h | Reduction to 3-ethylpiperidin-4-ol | ~50 | Catalytic hydrogenation method |

| 3 | 6-chloro-2-methylpyrimidine + 3-ethylpiperidin-4-ol in DCM, room temp, stirring | Nucleophilic substitution coupling | Variable | pH adjustment post-reaction |

| 4 | Silica gel chromatography | Purification | N/A | Ensures product purity |

Research Findings and Notes

- The reduction step using palladium on carbon and sodium borohydride is critical for obtaining the piperidin-4-ol intermediate in good yield and purity.

- The nucleophilic substitution on the pyrimidine ring is facilitated by the chloro substituent at position 6, which is a good leaving group.

- Reaction conditions such as solvent choice, temperature, and pH significantly affect the coupling efficiency and product yield.

- No detailed boiling or melting points are reported for this compound, indicating the need for careful chromatographic purification and characterization.

- The compound’s molecular weight is 255.74 g/mol, with molecular formula C12H18ClN3O.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.